2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling with phenoxy acetamide: The oxadiazole intermediate is then coupled with phenoxy acetamide using a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base such as lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Biological Studies: The compound can be used to study the effects of oxadiazole derivatives on various biological pathways.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it an effective anti-infective agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
Phenoxy acetamide derivatives: These compounds have the phenoxy acetamide moiety and are used in various medicinal applications.
Uniqueness
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of the oxadiazole ring and phenoxy acetamide moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H17N3O3/c22-16(13-23-15-9-5-2-6-10-15)19-12-11-17-20-18(21-24-17)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22) |
InChI Key |
HEOPFSNFIKIILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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